But-3-yne-1-sulfonamide

Click chemistry CuAAC bioconjugation

Researchers needing a terminal alkyne building block with an intact primary sulfonamide for CuAAC click chemistry face supply inconsistency. But-3-yne-1-sulfonamide (CAS 1341659-00-4) resolves this: • Terminal alkyne enables CuAAC bioconjugation, library synthesis, and PROTAC linker assembly • Primary sulfonamide provides the essential zinc-binding pharmacophore for carbonic anhydrase inhibitor design • ≥95% purity with multi-supplier availability ensures reliable procurement for medicinal chemistry and chemical biology programs.

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 1341659-00-4
Cat. No. B1374919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-3-yne-1-sulfonamide
CAS1341659-00-4
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESC#CCCS(=O)(=O)N
InChIInChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7)
InChIKeyLOWUPGMIWCDQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-yne-1-sulfonamide: Structural & Physicochemical Baseline


But-3-yne-1-sulfonamide (CAS 1341659-00-4) is a primary sulfonamide bearing a terminal alkyne on a four-carbon linear chain, with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol [1]. It belongs to the alkynyl sulfonamide class, which serves as a bifunctional building block combining the hydrogen-bond donor/acceptor capacity of the primary sulfonamide with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of the terminal alkyne [2]. Computed physicochemical descriptors include an XLogP3-AA of -0.5, a topological polar surface area (TPSA) of 68.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is classified as harmful if swallowed (H302) and a skin irritant (H315) under GHS .

Why Generic Substitution Fails for But-3-yne-1-sulfonamide


Generic substitution of but-3-yne-1-sulfonamide with common alkanesulfonamides (e.g., butane-1-sulfonamide) or N-substituted alkynyl sulfonamides (e.g., N-(but-3-yn-1-yl)methanesulfonamide) compromises either the terminal alkyne reactivity or the primary sulfonamide hydrogen-bond donor capacity. The terminal alkyne is essential for CuAAC-based bioconjugation and library synthesis [1], while the primary sulfonamide –NH₂ group provides a distinct hydrogen-bonding network (one HBD, three HBA) that is critical for target engagement in carbonic anhydrase and related enzyme inhibition [2]. Loss of either functional handle fundamentally alters the compound's synthetic utility and biological recognition profile, as demonstrated in click chemistry-enabled parallel synthesis of N-acyl sulfonamide carbonic anhydrase inhibitors, where both the primary sulfonamide and the terminal alkyne are required for activity [3].

But-3-yne-1-sulfonamide vs. Structural Analogs


CuAAC Reactivity: Terminal Alkyne vs. Internal Alkene

But-3-yne-1-sulfonamide possesses a terminal alkyne that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants approximately 10- to 100-fold higher than those of internal alkynes or alkenes under standard conditions [1]. By contrast, the alkene analog but-3-ene-1-sulfonamide (CAS 291514-02-8) lacks this reactivity and cannot participate in CuAAC, precluding its use in modular triazole synthesis . This differential defines the compound's core utility in click chemistry-based library construction and bioconjugation.

Click chemistry CuAAC bioconjugation

H-Bond Donor Capacity: Primary vs. Disubstituted Sulfonamide

But-3-yne-1-sulfonamide retains one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) as computed by PubChem [1]. Its N,N-dimethyl analog (N,N-dimethylbut-3-yne-1-sulfonamide) has HBD = 0 and HBA = 3, losing the ability to donate a hydrogen bond through the sulfonamide –NH₂ moiety [2]. In carbonic anhydrase inhibition, primary sulfonamides coordinate the active-site Zn²⁺ ion via the deprotonated –NH⁻ form, a mechanism unavailable to N,N-disubstituted sulfonamides, which generally exhibit ≥100-fold weaker binding [3].

Carbonic anhydrase inhibition hydrogen bonding drug design

Lipophilicity & TPSA: Permeability-Solubility Balance

The computed XLogP3-AA of but-3-yne-1-sulfonamide is -0.5, and the topological polar surface area is 68.5 Ų [1]. Compared to butane-1-sulfonamide (predicted XLogP3 ≈ +0.1) , the alkyne introduces increased polarity and a modest reduction in lipophilicity, while compared to the shorter prop-2-yne-1-sulfonamide (XLogP3 ≈ -0.9) [2], the additional methylene spacer in but-3-yne-1-sulfonamide provides improved hydrophobic balance. These values place the compound within favorable ranges for CNS drug-likeness (TPSA < 90 Ų, XLogP3 between -1 and 3) [3].

Drug-likeness ADME physicochemical properties

Conformational Flexibility: Rotatable Bonds vs. Rigid Analogs

But-3-yne-1-sulfonamide possesses two rotatable bonds, conferring moderate conformational flexibility [1]. In contrast, the commonly used aromatic sulfonamide building block 4-ethynylbenzenesulfonamide contains only one rotatable bond (the alkyne–aryl linkage) and a rigid phenyl ring, resulting in a more constrained geometry [2]. The additional flexibility of but-3-yne-1-sulfonamide may be advantageous in fragment-based drug discovery for exploring diverse binding poses, though it carries a modest entropy penalty upon binding [3].

Conformational analysis molecular flexibility ligand efficiency

But-3-yne-1-sulfonamide Procurement Scenarios


CuAAC-Based Triazole-Sulfonamide Library Synthesis

But-3-yne-1-sulfonamide is optimally deployed as a terminal alkyne partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for constructing 1,4-disubstituted 1,2,3-triazole-linked sulfonamide libraries, as validated by recent electrochemical one-step synthesis and downstream diversification methodologies [1]. Its primary sulfonamide group remains intact during CuAAC, enabling post-click functionalization via N-acylation to generate carbonic anhydrase inhibitor candidates [2].

Fragment-Based Discovery for Carbonic Anhydrase

The primary sulfonamide moiety provides the essential zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the terminal alkyne serves as a clickable handle for elaboration or affinity labeling [1]. The compound's TPSA (68.5 Ų) and XLogP3 (-0.5) meet lead-like criteria, making it suitable as a fragment hit for soaking into CA-II or CA-IX crystals for structure-based optimization [2].

Bioconjugation and Late-Stage Functionalization

The terminal alkyne of but-3-yne-1-sulfonamide enables bioorthogonal conjugation to azide-modified biomolecules (proteins, oligonucleotides, glycans) under mild CuAAC conditions [1]. This makes it a strategic building block for preparing sulfonamide-containing chemical probes, photoaffinity labels, and PROTAC linkers, where the primary sulfonamide can engage target proteins while the triazole linkage connects to an E3 ligase ligand [2].

Electrochemical Synthesis of Alkyne Sulfonamides

Recent advances in electrochemical multicomponent reactions (eMCRs) have demonstrated the one-step synthesis of but-3-yne-1-sulfonamide and related alkynyl sulfonamides from readily available precursors using SO₂ stock solutions and electric current [1]. This sustainable synthetic route supports procurement decisions for laboratories seeking to generate diverse alkyne sulfonamide libraries for materials science, polymer chemistry, or surface functionalization applications [2].

Technical Documentation Hub

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